N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZCTBVXUJWIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199679 | |
| Record name | 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-93-1 | |
| Record name | 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of N 5 Tert Butyl 1,2 Oxazol 3 Yl 3 Chlorobenzamide
Established Synthetic Pathways to the N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide Core Structure
The synthesis of this compound is a sequential process that involves the initial, separate synthesis of its two primary structural components: the 5-tert-butyl-1,2-oxazol-3-amine core and the 3-chlorobenzoyl moiety. These precursors are subsequently joined via an amide bond.
Amide Bond Formation Methodologies
The pivotal step in assembling the target molecule is the formation of the amide linkage between the amine group of 5-tert-butyl-1,2-oxazol-3-amine and the carboxyl group of 3-chlorobenzoic acid. This transformation is typically achieved by converting the carboxylic acid into a more reactive form, such as an acyl chloride. The reaction of 5-tert-butyl-1,2-oxazol-3-amine with 3-chlorobenzoyl chloride, usually in the presence of a base like pyridine or triethylamine in an inert solvent, yields the desired this compound. Alternative methods in amide synthesis, such as the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), are also applicable for this transformation. Biocatalytic methods are also emerging as a sustainable alternative for amide bond formation. rsc.org
Synthesis of the 1,2-Oxazole Ring System
The 1,2-oxazole ring, also known as the isoxazole ring, is a key heterocyclic component of the target molecule. The precursor, 5-tert-butyl-1,2-oxazol-3-amine, is synthesized through the cyclocondensation reaction of pivaloylacetonitrile with hydroxylamine hydrochloride. prepchem.com This reaction involves the nucleophilic attack of hydroxylamine on the nitrile and ketone functionalities of pivaloylacetonitrile, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring. The reaction conditions, particularly the pH, are critical for achieving a high yield of the desired 3-amino isomer. prepchem.com A general strategy for synthesizing 1,2-oxazole derivatives involves the reaction of β-enamino ketoesters with hydroxylamine, which provides a versatile route to various substituted oxazoles. nih.gov
Introduction of the tert-Butyl and Chloro Substituents
The specific substituents on the final compound are introduced through the selection of appropriate starting materials. The tert-butyl group at the 5-position of the oxazole (B20620) ring originates from pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), where the pivaloyl group contains the characteristic tert-butyl structure. prepchem.comprepchem.com The chloro substituent on the benzamide (B126) ring is sourced from 3-chlorobenzoic acid or its derivative, 3-chlorobenzoyl chloride. This chlorinated precursor is then coupled with the synthesized 5-tert-butyl-1,2-oxazol-3-amine in the final amide bond formation step.
Optimization of Synthetic Yields and Purity for this compound
Optimizing the synthesis of this compound is essential for efficient production and high purity. A critical factor in the synthesis of the 5-tert-butyl-1,2-oxazol-3-amine intermediate is the careful control of the reaction pH. prepchem.com The reaction is highly sensitive to pH, with optimal yields of the desired 3-amino isomer being obtained within a narrow pH range of approximately 6.2 to 6.5. prepchem.com Deviation from this range can lead to the formation of undesirable side products. A pH below 5.0 favors the formation of an isoxazolone compound, while a pH above 8.0 results in increased production of the isomeric 5-amino-3-(tert-butyl)isoxazole. prepchem.com
The table below illustrates the impact of pH on the product distribution during the synthesis of 5-tert-butyl-1,2-oxazol-3-amine.
| pH Value | Primary Product | Comments |
| < 5.0 | Isoxazolone Compound | Low yield of the desired amine. prepchem.com |
| 6.2 - 6.5 | 3-Amino-5-(tert-butyl)isoxazole | Optimal range for maximum yield of the desired product. prepchem.com |
| > 8.0 | 5-Amino-3-(tert-butyl)isoxazole | Increased formation of the undesired 5-amino isomer. prepchem.com |
Further optimization involves the purification of intermediates and the final product. Techniques such as fractional crystallization and chromatography are employed to isolate the compound with high purity. prepchem.com For the amide bond formation step, optimization can include screening different solvents, bases, and coupling reagents to maximize the yield and minimize reaction time.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound are often pursued to explore structure-activity relationships in medicinal chemistry. nih.govnih.gov These efforts typically involve modifications to various parts of the molecule.
Modifications on the 3-Chlorobenzamide Moiety
A common strategy for generating analogues involves altering the substitution pattern on the benzamide phenyl ring. This can include changing the position of the chloro substituent (e.g., to the 2- or 4-position) or replacing it with other functional groups to modulate the electronic and steric properties of the molecule. mdpi.com For instance, replacing the chloro group with a fluoro group or an ethyl group can significantly alter the compound's biological activity and pharmacokinetic profile. mdpi.comchemdiv.com The synthesis of these analogues follows the same general pathway, utilizing the appropriately substituted benzoyl chloride in the final amide coupling step.
The table below presents a selection of synthesized analogues with modifications on the benzamide moiety.
| Analogue Name | Modification on Benzamide Moiety |
| N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide | 2-Chloro substitution |
| N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | 4-Chloro substitution |
| N-(5-tert-butyl-1,2-oxazol-3-yl)-3-fluorobenzamide | 3-Fluoro substitution |
| N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethylbenzamide | 4-Ethyl substitution chemdiv.com |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | Replacement of chlorobenzamide with a substituted phenylurea nih.gov |
These modifications have led to the discovery of compounds with potent and selective inhibitory activity against targets such as FMS-like tyrosine kinase-3 (FLT3), highlighting the importance of this chemical scaffold in drug discovery. nih.govnih.gov
Structural Variations of the 5-tert-butyl-1,2-oxazole Ring System
The 1,2-oxazole (isoxazole) ring is a crucial heterocyclic motif in medicinal chemistry. The synthesis of this ring system is well-established, with primary pathways including the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine hydrochloride, or through 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides. nih.govbeilstein-journals.org These foundational methods allow for the generation of diverse 1,2-oxazole derivatives.
While many analogs of this compound retain the 5-tert-butyl-1,2-oxazol-3-yl core moiety to preserve target affinity, synthetic strategies exist for modifying this system to explore structure-activity relationships (SAR). nih.gov For instance, functionally substituted 1,2-benzisoxazoles, which are structurally related, can be prepared from o-hydroxyphenylketoximes. One reported synthesis involves the treatment of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide with hydroxylamine hydrochloride, followed by cyclization with thionyl chloride to yield N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. mdpi.com This highlights a method for introducing reactive groups like a chloromethyl function onto the isoxazole ring system, which can serve as a handle for further derivatization. mdpi.com
The synthesis of various regioisomeric 1,2-oxazole derivatives can also be achieved starting from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester, which is then reacted with hydroxylamine. nih.govbeilstein-journals.org This approach allows for the construction of substituted 5-cycloaminyl-1,2-oxazole compounds. beilstein-journals.org These methods demonstrate the chemical tractability of the 1,2-oxazole ring and provide pathways for creating structural variations, even though in many potent inhibitors, the 5-tert-butyl-1,2-oxazole group itself remains unmodified. nih.govnih.gov
Table 1: Synthetic Methods for 1,2-Oxazole Ring Systems
| Starting Material | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|
| β-enamino ketoesters | Hydroxylamine hydrochloride | Regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | nih.govbeilstein-journals.org |
| o-hydroxyphenylketoximes | Thionyl chloride, pyridine | N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | mdpi.com |
| 1,3-diketones | N,N-dimethylformamide dimethylacetal, then hydroxylamine | Various regioisomeric 1,2-oxazole derivatives | nih.govbeilstein-journals.org |
Preparation of Probes for Target Engagement Studies
Chemical probes are selective small molecules used to study the function of a molecular target in biological systems. escholarship.org The synthesis of potent and selective analogs of this compound serves as a method for preparing chemical probes to investigate target engagement and downstream biology. A key precursor for many of these probes is 5-t-butyl-isoxazole-3-isocyanate, which is prepared from the commercially available 3-amino-5-t-butyl-isoxazole by treatment with triphosgene. sci-hub.ru
The synthesis of advanced probes often involves multi-step sequences. For example, in the development of potent FMS-like tyrosine kinase-3 (FLT3) inhibitors, a core amine structure is first synthesized, which is then coupled with the isocyanate. nih.govsci-hub.ru One synthetic route involves the condensation of a substituted 2-aminobenzothiazole with 2-bromo-4'-nitroacetophenone to form an imidazobenzothiazole ring system. sci-hub.ru The nitro group is subsequently reduced to an amine using reagents like stannous chloride or iron in the presence of acid. sci-hub.ru This amine is then coupled with 5-t-butyl-isoxazole-3-isocyanate to form the final urea-linked probe. sci-hub.ru
Further modifications are often incorporated to improve properties like solubility, turning a lead compound into a more effective probe. nih.gov For instance, a Mitsunobu reaction can be employed to add various water-solubilizing groups, such as a 2-morpholin-4-yl-ethoxy moiety, to a phenol group on the core structure. sci-hub.ru This strategy led to the identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] mdpi.comsci-hub.rubenzothiazol-2-yl]phenyl}urea (AC220), a potent and selective chemical probe for FLT3. nih.govsci-hub.ru
Table 2: Key Reactions in the Synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-based Probes
| Reaction Type | Purpose | Key Reagents | Reference |
|---|---|---|---|
| Condensation | Formation of imidazobenzothiazole core | 2-aminobenzothiazole, 2-bromo-4'-nitroacetophenone, ethanol | sci-hub.ru |
| Nitro Reduction | Formation of key amine intermediate | SnCl₂·2H₂O or Fe/HCl | sci-hub.ru |
| Urea Formation | Coupling of core amine with isoxazole moiety | 5-t-butyl-isoxazole-3-isocyanate, toluene | sci-hub.ru |
| Mitsunobu Reaction | Addition of solubilizing groups | ROH, Ph₃P, diisopropyl azodicarboxylate | sci-hub.ru |
| Amide Coupling | Alternative linker formation | Carboxylic acid, HNRR, EDC, HOBt, DMF | sci-hub.ru |
Molecular Mechanisms of Action and Target Identification for N 5 Tert Butyl 1,2 Oxazol 3 Yl 3 Chlorobenzamide
Biochemical Characterization of N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide Interactions with Biological Macromolecules
The biochemical interactions of this compound with biological macromolecules remain an area of active investigation. While specific data for this compound is not extensively available in public literature, the broader class of N-(isoxazol-3-yl)benzamide derivatives has been explored for its potential as enzyme inhibitors. google.comgoogle.com
Enzyme Inhibition Kinetics (e.g., IC50, Ki Determination)
Detailed enzyme inhibition kinetic data, including specific IC50 and Ki values for this compound against a panel of enzymes, are not currently available in published literature. Such data is crucial for quantifying the potency and affinity of the compound for its biological targets.
Receptor Binding Assays and Affinity Profiling
Comprehensive receptor binding assays and affinity profiling are essential to understand the selectivity of a compound. At present, specific data from such assays for this compound have not been publicly disclosed.
Allosteric vs. Orthosteric Binding Mechanisms
The determination of whether this compound acts via an allosteric or orthosteric binding mechanism would require dedicated mechanistic studies. This information is fundamental to understanding how the compound modulates the function of its target protein, but such studies have not yet been reported.
Cellular Investigations into this compound's Biological Effects
The biological effects of this compound at a cellular level are yet to be fully characterized in publicly accessible research.
Modulation of Cellular Signaling Pathways and Protein Expression
Investigations into how this compound modulates specific cellular signaling pathways and alters protein expression profiles are necessary to elucidate its mechanism of action within a cellular context. This information is not currently available.
Biophysical Approaches for Elucidating Target Engagement of this compound
Biophysical techniques are crucial for understanding how a compound interacts with its biological target. These methods can confirm direct binding, determine binding affinity and kinetics, and provide insights into the structural basis of the interaction.
Structural Biology Studies of Ligand-Target Complexes (e.g., X-ray Crystallography, Cryo-EM)
Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are instrumental in visualizing the three-dimensional structure of a ligand-target complex at an atomic level. This information can reveal the precise binding site and the key molecular interactions that mediate binding.
However, no X-ray crystallography or Cryo-EM studies for this compound in complex with a biological target have been reported in the scientific literature.
Spectroscopic and Calorimetric Analysis of Binding (e.g., ITC, SPR)
Spectroscopic and calorimetric methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of a ligand-target interaction. Isothermal titration calorimetry (ITC) directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Surface plasmon resonance (SPR) is another powerful technique that monitors binding events in real-time, providing kinetic data such as association (kon) and dissociation (koff) rates.
As of the latest available information, no ITC or SPR data for the binding of this compound to a specific biological target has been published.
Target Deconvolution and Validation Strategies
Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound. This is often a critical step in drug discovery and chemical biology. Various strategies, including affinity chromatography, proteomic approaches, and genetic methods, can be employed for this purpose. Once a potential target is identified, target validation studies are necessary to confirm that the compound's biological effects are indeed mediated through this target.
There are no published studies detailing the target deconvolution or validation for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 5 Tert Butyl 1,2 Oxazol 3 Yl 3 Chlorobenzamide Derivatives
Systematic Design Principles for SAR Exploration within the N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide Series
The exploration of the Structure-Activity Relationship (SAR) within the this compound series is a systematic process aimed at identifying key molecular features that govern biological activity. In the development of potent inhibitors, such as those targeting FMS-like tyrosine kinase-3 (FLT3), researchers have synthesized and evaluated a variety of derivatives based on this core scaffold. nih.govnih.gov The primary strategy involves modifying specific regions of the molecule and observing the resultant changes in potency and selectivity.
Key areas for modification typically include:
The Benzamide (B126) Ring: Altering the substitution pattern on the phenyl ring, particularly the position and nature of the halogen atom, is a common starting point.
The Amide Linker: While often conserved to maintain critical hydrogen bonding interactions, modifications can be explored.
The 1,2-oxazole (isoxazole) Ring: This heterocyclic core is generally considered essential for the structural integrity of the pharmacophore.
The tert-Butyl Group: This bulky group is a frequent target for modification to improve properties like metabolic stability. nih.govhyphadiscovery.com
SAR studies on related series, such as N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, have focused on adding or modifying fused ring systems to the phenylurea portion to enhance potency against cancer cell lines. nih.gov This highlights a design principle where the core scaffold is maintained while distal regions are systematically altered to optimize interactions with the biological target.
Impact of Specific Substituent Modifications on Biological Potency and Selectivity
Role of the tert-Butyl Group on Metabolic Stability and Interactions
The tert-butyl group is a common feature in medicinal chemistry, often incorporated to enhance potency or specificity. hyphadiscovery.com It can act as a steric shield, protecting adjacent, more metabolically susceptible parts of a molecule from enzymatic degradation. hyphadiscovery.com However, the tert-butyl group itself is often prone to metabolism by cytochrome P450 (CYP) enzymes, typically through oxidation. hyphadiscovery.com This susceptibility is a known issue for many compounds of medicinal interest. nih.gov
In the context of drug design, the tert-butyl group on the oxazole (B20620) ring likely serves to occupy a specific hydrophobic pocket within the target protein's binding site. For instance, in some kinase inhibitors, this moiety fits into a subsite of the enzyme, contributing significantly to the compound's inhibitory power. hyphadiscovery.com
To address the metabolic liability, a common strategy is to replace the tert-butyl group with bioisosteres. One successful approach involves replacing it with a trifluoromethylcyclopropyl group. nih.gov This modification removes the easily oxidized sp³ C-H bonds, leading to analogues with consistently higher metabolic stability both in vitro and in vivo. nih.gov
Table 1: Comparison of Metabolic Stability of tert-Butyl vs. Bioisostere Replacement
| Group | Key Feature | Metabolic Stability | Reference |
|---|---|---|---|
| tert-Butyl | Bulky, hydrophobic; contains sp³ C-H bonds | Often susceptible to CYP-mediated oxidation | nih.govhyphadiscovery.com |
| Trifluoromethylcyclopropyl | Bioisostere; lacks fully sp³ C-Hs | Increased metabolic stability in vitro and in vivo | nih.gov |
Influence of the Chlorine Atom Position on Activity
The presence and position of a chlorine atom on the benzamide ring are critical modulators of biological activity. eurochlor.org It has been empirically observed that introducing a chlorine atom into a specific position on a biologically active molecule can substantially improve its intrinsic potency. eurochlor.org This is because the chlorine atom can influence the molecule's:
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its membrane permeability, protein binding, and solubility.
Binding Interactions: A chlorine atom can form specific halogen bonds or other non-covalent interactions with the target protein, enhancing binding affinity.
The specific positioning of the chlorine atom is crucial. For example, in studies of other bioactive compounds, moving a chlorine substituent from one position to another on an aromatic ring can dramatically alter or even abolish biological activity. eurochlor.orgnih.gov In the case of this compound, the meta-position (position 3) of the chlorine is likely optimal for fitting into the target's binding pocket. Modifications at the ortho- or para- positions would present a different vector for interaction and could lead to steric clashes or loss of key binding interactions, thereby reducing activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized derivatives, thereby guiding further optimization efforts. mdpi.com
A typical 3D-QSAR study involves aligning a series of analogues and calculating various molecular field descriptors (e.g., steric, electrostatic, hydrophobic). mdpi.com Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC₅₀).
For related heterocyclic scaffolds, QSAR models have successfully identified key structural requirements for maximal potency. nih.govmdpi.com The statistical significance of a QSAR model is assessed using parameters like the cross-validated correlation coefficient (Q²) and the root mean square error (RMSE), which indicate the model's predictive power. mdpi.com For the this compound series, a QSAR model would likely highlight the importance of the steric bulk of the tert-butyl group, the electrostatic contribution of the chlorine atom at the 3-position, and the hydrogen bonding capabilities of the amide linker for biological activity.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com
For the this compound series, a ligand-based pharmacophore model could be generated from a set of known active analogues. mdpi.com The key features of such a model would likely include:
A hydrophobic/bulky feature corresponding to the tert-butyl group.
A hydrogen bond donor and a hydrogen bond acceptor from the amide linkage.
An aromatic ring feature from the chlorobenzamide moiety.
A potential halogen bond acceptor site near the chlorine atom.
This model serves as a 3D query to screen virtual compound libraries for new molecules that possess the same essential features, potentially leading to the discovery of novel and structurally diverse active compounds. mdpi.com The process involves generating multiple conformations for each molecule in a training set and identifying the common spatial arrangement of pharmacophoric features that is statistically significant for the active compounds. mdpi.com
The provided search results pertain to structurally related but distinct molecules, such as N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives, which are investigated as FLT3 inhibitors nih.govresearcher.life. These compounds share the 5-tert-butyl-1,2-oxazol-3-yl moiety but differ in the core structure, being ureas instead of the requested 3-chlorobenzamide. Information on other benzamide or isoxazole derivatives is also available but does not address the specific compound mdpi.commdpi.comnih.govnih.gov.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" that adheres to the specified outline, as the primary research data does not appear to be published.
Preclinical Pharmacological and Biological Evaluation of N 5 Tert Butyl 1,2 Oxazol 3 Yl 3 Chlorobenzamide in Experimental Models
Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Evaluation in Animal SpeciesDetailed preclinical pharmacokinetic and ADME studies for N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide have not been published.
Elucidation of Metabolic Pathways and Metabolite Identification in Animal SystemsStudies identifying the metabolic pathways and characterizing the metabolites of this compound in animal systems are not present in the available scientific literature.
Lack of Publicly Available Data on the Preclinical Pharmacological and Biological Evaluation of this compound
Despite a comprehensive search of scientific literature and publicly accessible databases, no specific information regarding the preclinical excretion routes and clearance mechanisms of the chemical compound This compound is currently available.
Detailed investigations into the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are fundamental components of preclinical drug development. These studies are crucial for understanding how a potential drug is processed by a living organism, which in turn informs its safety and efficacy profile.
While research exists for structurally related compounds, such as certain kinase inhibitors containing a tert-butyl-isoxazole group, the specific data for this compound remains unpublished or is contained within proprietary research and development records. The precise arrangement of the tert-butyl group on the oxazole (B20620) ring and the chloro-substitution on the benzamide (B126) moiety creates a unique chemical entity, and data from analogous compounds cannot be reliably extrapolated to describe its specific pharmacokinetic behavior.
Therefore, a detailed account of the excretion pathways, whether through renal or fecal routes, and the mechanisms of clearance from the body (e.g., metabolic transformation by hepatic enzymes, direct excretion) for this compound in preclinical models cannot be provided at this time. The generation of the requested article section with detailed research findings and data tables is contingent upon the future publication of such specific preclinical studies.
Advanced Research Directions and Potential Applications of N 5 Tert Butyl 1,2 Oxazol 3 Yl 3 Chlorobenzamide
Development of N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide as a Chemical Probe for Biological Research
Chemical probes are indispensable tools for dissecting biological pathways and validating new drug targets. rjraap.com The development of this compound into such a probe could significantly accelerate the identification of its molecular targets and mechanism of action. rjraap.com
Design and Application of Affinity Probes and Photoaffinity Labels
To transform this compound into a chemical probe, it can be derivatized to create affinity probes or photoaffinity labels. This involves strategically modifying the parent molecule to include two key components: a photoreactive group and a reporter tag, without significantly diminishing its binding affinity for its target protein.
Affinity Probes: These probes are designed to bind non-covalently to their target. The design would involve attaching a reporter tag, such as biotin (B1667282) or a fluorophore, to a position on the molecule that does not interfere with its biological activity. For the this compound scaffold, potential modification sites include the chloro-substituted benzene (B151609) ring or the tert-butyl group, assuming these are not critical for target engagement.
Photoaffinity Labels: These probes form a covalent bond with their target upon photoactivation, enabling more robust identification. The design involves incorporating a photoreactive moiety, like a diazirine, azide, or benzophenone, onto the core scaffold. This modified probe is allowed to bind to its target protein, and subsequent UV irradiation triggers the formation of a permanent covalent bond. The reporter tag, also part of the probe, is then used to isolate and identify the labeled protein.
A direct-to-biology high-throughput chemistry (D2B-HTC) approach could rapidly generate a library of such photoreactive fragments for screening. semanticscholar.org
Utility in Target Validation and Pathway Elucidation
Once a target protein is identified and captured using a probe derived from this compound, its identity can be determined using techniques like mass spectrometry. This experimental confirmation is a critical step in target validation. rjraap.com
Following validation, the probe can be used to investigate the protein's function and its role in cellular pathways. For instance, the probe could be used in pull-down assays from cell lysates under various conditions to identify interacting proteins and complexes. This helps to elucidate the biological pathways modulated by the parent compound, providing crucial insights for drug development and basic biological research. rjraap.com
Integration into High-Throughput Screening Campaigns and Chemical Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries for biological activity. Incorporating this compound and its analogs into diverse screening collections is a key step toward discovering novel biological functions.
For a compound to be suitable for an HTS library, it should possess "drug-like" physicochemical properties, often assessed by guidelines such as Lipinski's Rule of Five.
Table 1: Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 292.75 g/mol | < 500 (Compliant) |
| LogP (calculated) | ~4.1 | < 5 (Compliant) |
| Hydrogen Bond Donors | 1 | < 5 (Compliant) |
The favorable properties of this compound make it an excellent candidate for inclusion in screening libraries. HTS campaigns could test it against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, to uncover previously unknown activities.
Future Methodological Advancements in the Synthesis and Functionalization of Oxazole-Benzamide Scaffolds
The ability to efficiently synthesize and modify the oxazole-benzamide scaffold is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds. Future research will likely focus on developing more versatile and efficient synthetic methodologies.
Recent advancements in the synthesis of oxazole (B20620) rings provide a strong foundation for these efforts. Methodologies such as Lewis acid-mediated cyclization of isocyanoacetates offer novel routes to functionalized oxazolones, which are precursors to the desired scaffold. rsc.org The synthesis of related benzoxazole-benzamide conjugates has also been a subject of recent interest, providing templates for new synthetic strategies. nih.gov
Future work could focus on:
Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of the synthesis. This would allow for the rapid creation of a diverse library of analogs from a common intermediate, which is particularly useful for exploring SAR.
Combinatorial Chemistry: Employing automated synthesis platforms to generate large libraries of oxazole-benzamide derivatives for HTS campaigns.
Biocatalysis: Using enzymes to perform specific chemical transformations, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Unexplored Biological Targets and Therapeutic Areas for this compound and its Derivatives
While the specific biological targets of this compound are not yet fully elucidated, the broader class of oxazole and benzamide (B126) derivatives has shown activity against a wide range of targets. This suggests several promising, yet unexplored, therapeutic areas for this compound and its analogs.
The oxazole ring is a key component in compounds with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Similarly, the benzamide moiety is present in numerous approved drugs targeting enzymes like kinases and histone deacetylases. For example, compounds with a similar N-(5-tert-butyl-isoxazol-3-yl) core have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.govnih.govdocumentsdelivered.com Benzoxazole derivatives have also been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net
Table 2: Potential Unexplored Targets and Therapeutic Areas
| Potential Target Class | Rationale | Therapeutic Area |
|---|---|---|
| Protein Kinases | Benzamide and oxazole scaffolds are common in kinase inhibitors (e.g., FLT3). nih.govnih.gov | Oncology, Immunology |
| Bacterial Cell Division Proteins | Oxazole-benzamide derivatives have shown activity against bacterial proteins like FtsZ. derpharmachemica.com | Infectious Diseases |
| Epigenetic Targets (e.g., HDACs) | Benzamides are a well-established class of histone deacetylase (HDAC) inhibitors. | Oncology, Neurology |
| Ion Channels | Heterocyclic compounds frequently modulate ion channel activity. | Neurology, Cardiology |
| G-Protein Coupled Receptors (GPCRs) | The structural features are compatible with binding to various GPCRs. | Multiple |
Systematic screening against these and other target classes could reveal novel therapeutic applications for this compound, paving the way for the development of new medicines for a variety of diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3-chlorobenzoyl chloride and 5-tert-butyl-1,2-oxazol-3-amine. Key steps include:
- Refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis.
- Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group.
- Monitoring reaction progress by TLC (e.g., ethyl acetate/hexane mobile phase) .
Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Confirm the oxazole ring’s presence via ¹H-NMR signals at δ 6.5–7.0 ppm (C₃-H of oxazole) and tert-butyl protons at δ 1.3–1.4 ppm. The 3-chlorobenzamide moiety shows aromatic protons at δ 7.3–8.1 ppm .
- IR Spectroscopy : Identify amide C=O stretching (~1675 cm⁻¹), oxazole ring vibrations (~1590 cm⁻¹), and tert-butyl C-H stretches (~2960 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (m/z ~307 for C₁₄H₁₅ClN₂O₂) .
Q. What are the initial steps for evaluating biological activity?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus, E. coli) or anticancer potential via MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells).
- Structural analogs : Compare activity with derivatives like N-(5-methyl-1,2-oxazol-3-yl)-3-chlorobenzamide to assess the impact of tert-butyl substitution .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from methanol or DMSO.
- Data collection : Use a diffractometer (e.g., Rigaku Oxford Diffraction) with MoKα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include bond lengths (e.g., C=O ~1.22 Å) and angles (e.g., oxazole ring planarity). Compare with analogs like N-(benzothiazol-2-yl)-3-chlorobenzamide to validate geometry .
Q. How to address contradictory biological data between in vitro and computational models?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR or COX-2). Compare binding poses with experimental IC₅₀ values.
- Meta-analysis : Reconcile discrepancies by adjusting assay conditions (e.g., serum-free media to reduce protein binding) or validating computational parameters (e.g., force fields) .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified benzamide (e.g., nitro or trifluoromethyl groups) or oxazole (e.g., methyl or phenyl substituents) moieties.
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from the oxazole ring) using QSAR models.
- In vivo validation : Prioritize compounds with >50% tumor growth inhibition in xenograft models .
Q. How to analyze reaction byproducts or degradation products during synthesis?
- Methodological Answer :
- LC-MS/MS : Detect impurities using reverse-phase C18 columns and fragmentation patterns.
- Isolation : Use preparative HPLC to isolate byproducts (e.g., hydrolyzed amide intermediates).
- Mechanistic studies : Probe degradation pathways under acidic/basic conditions via ¹³C labeling .
Data Contradiction Resolution
Q. How to resolve inconsistencies in NMR and computational data for this compound?
- Methodological Answer :
- Dynamic effects : Account for conformational flexibility (e.g., tert-butyl rotation) using variable-temperature NMR or DFT calculations (B3LYP/6-31G* level).
- Solvent effects : Compare experimental shifts in DMSO-d₆ vs. CDCl₃ with COSMO-RS simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
